molecular formula C13H15N3O2 B7579461 [(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-(1H-indazol-5-yl)methanone

[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-(1H-indazol-5-yl)methanone

Cat. No. B7579461
M. Wt: 245.28 g/mol
InChI Key: VJCPWPRBSGHIMK-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-(1H-indazol-5-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and chemical biology. This compound is known for its unique chemical structure, which makes it a promising candidate for the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of [(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-(1H-indazol-5-yl)methanone is not fully understood. However, it is believed that this compound exerts its pharmacological effects through the modulation of various signaling pathways such as the cAMP-dependent protein kinase A (PKA) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K) pathway. Additionally, [(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-(1H-indazol-5-yl)methanone has been shown to interact with various receptors and ion channels, leading to the modulation of cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-(1H-indazol-5-yl)methanone has been found to exhibit various biochemical and physiological effects. For instance, this compound has been shown to inhibit the activity of protein kinase C, a key enzyme involved in the regulation of cell growth and proliferation. Additionally, [(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-(1H-indazol-5-yl)methanone has been found to inhibit the activity of phosphodiesterase, an enzyme that plays a crucial role in the regulation of intracellular levels of cyclic nucleotides. Moreover, this compound has been shown to possess anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of various inflammatory and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-(1H-indazol-5-yl)methanone has several advantages for lab experiments. This compound is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, [(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-(1H-indazol-5-yl)methanone exhibits potent inhibitory activity against various enzymes and receptors, making it a useful tool for studying the biological functions of these targets. However, one limitation of [(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-(1H-indazol-5-yl)methanone is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of [(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-(1H-indazol-5-yl)methanone. One potential direction is the further optimization of the synthesis method to improve the yield and purity of the product. Additionally, future studies could focus on the elucidation of the mechanism of action of this compound, as well as the identification of its molecular targets. Moreover, [(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-(1H-indazol-5-yl)methanone could be further evaluated for its potential applications in the treatment of various diseases such as cancer, inflammation, and neurodegeneration. Finally, future studies could explore the potential of this compound as a tool for chemical biology research, particularly in the study of enzyme and receptor function.

Synthesis Methods

The synthesis of [(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-(1H-indazol-5-yl)methanone involves the reaction of 1H-indazole-5-carbaldehyde with (S)-pyrrolidin-2-ylmethanol in the presence of a catalyst such as triethylamine. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The purity of the product can be improved through various purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-(1H-indazol-5-yl)methanone has been extensively studied for its potential applications in medicinal chemistry and drug discovery. This compound has been shown to exhibit potent inhibitory activity against various enzymes and receptors such as protein kinase C, phosphodiesterase, and adenosine receptors. Additionally, [(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-(1H-indazol-5-yl)methanone has been found to possess antitumor, anti-inflammatory, and neuroprotective properties.

properties

IUPAC Name

[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-(1H-indazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c17-8-11-2-1-5-16(11)13(18)9-3-4-12-10(6-9)7-14-15-12/h3-4,6-7,11,17H,1-2,5,8H2,(H,14,15)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCPWPRBSGHIMK-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC3=C(C=C2)NN=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C2=CC3=C(C=C2)NN=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-(1H-indazol-5-yl)methanone

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